1-[1-(3,4-Dichlorophenyl)cyclopropyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3,4-Dichlorophenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a 3,4-dichlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3,4-Dichlorophenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method includes the reaction of 3,4-dichlorophenylacetonitrile with a cyclopropyl Grignard reagent, followed by hydrolysis to yield the desired ethan-1-ol derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3,4-Dichlorophenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the alcohol group to a hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions on the phenyl ring using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Formation of 1-[1-(3,4-Dichlorophenyl)cyclopropyl]ethanone.
Reduction: Formation of 1-[1-(3,4-Dichlorophenyl)cyclopropyl]ethane.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
1-[1-(3,4-Dichlorophenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-Dichlorophenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
- 1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one
- 3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one
- 1-(3,4-Dichlorophenyl)-2-(isopropylamino)ethan-1-ol
Comparison: 1-[1-(3,4-Dichlorophenyl)cyclopropyl]ethan-1-ol is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties compared to similar compounds. This structural feature may influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12Cl2O |
---|---|
Molecular Weight |
231.11 g/mol |
IUPAC Name |
1-[1-(3,4-dichlorophenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C11H12Cl2O/c1-7(14)11(4-5-11)8-2-3-9(12)10(13)6-8/h2-3,6-7,14H,4-5H2,1H3 |
InChI Key |
IPSOGRLBSWHDKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=CC(=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.